2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide
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Overview
Description
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is essential for the survival of Helicobacter pylori (H. pylori), as the conversion of urea to ammonia leads to an increase in pH . Therefore, the inhibition of this enzyme is an efficient way for the treatment of infections caused by this bacterium .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the pH level necessary for the survival of H. pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .
Action Environment
Biochemical Analysis
Biochemical Properties
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide has been found to exhibit urease inhibitory activity . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This compound interacts with the active site of the urease enzyme, inhibiting its activity .
Cellular Effects
The effects of this compound on cells are largely related to its impact on urease activity. By inhibiting urease, this compound can affect the pH balance within cells, particularly in bacteria, fungi, algae, and some plant cells where urease is found .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of the urease enzyme, thereby inhibiting its activity . This interaction disrupts the enzyme’s ability to catalyze the conversion of urea to ammonia and carbon dioxide .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-established. Given its inhibitory effect on urease, it may influence pathways involving urea metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole with N,N-dimethylacetamide under specific conditions. One common method involves the use of 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide as starting materials . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of steps involving heating and purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Antimicrobial Activity: Derivatives of this compound have shown activity against Mycobacterium tuberculosis, indicating potential use in developing new anti-tuberculosis drugs.
Anticancer Agents: Thiadiazole derivatives, including this compound, have demonstrated anticancer activity in various cell lines.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: This compound shares the thiadiazole core structure and has similar biological activities.
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide: Another derivative with potential urease inhibitory activity.
2-((5-Amino-1,3,4-thiadiazol-2-yl)methyl)-6-aryl-tetrahydropyridazin-3-one: Studied for its antimycobacterial activity.
Uniqueness
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c1-10(2)5(11)3-4-8-9-6(7)12-4/h3H2,1-2H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTPGVBYEMQCKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672483 |
Source
|
Record name | 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211773-00-0 |
Source
|
Record name | 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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